methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate

Description

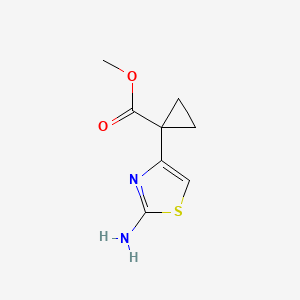

Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is a cyclopropane-containing heterocyclic compound featuring a 2-aminothiazole moiety and a methyl ester group. The cyclopropane ring confers structural rigidity, while the thiazole group is a common pharmacophore in medicinal chemistry due to its bioisosteric properties and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-6(11)8(2-3-8)5-4-13-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQFISJOHXYKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclopropanecarboxylic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0°C to 25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring is known to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and inhibition.

Medicine: The compound has shown promise in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of methyl1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: (1) thiazole derivatives with cyclopropane or related scaffolds and (2) compounds with overlapping functional groups (e.g., amides, sulfanyl linkages). Below is a detailed comparison based on molecular properties, spectral data, and functional group analysis.

Table 1: Comparative Analysis of Methyl 1-(2-Amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate and Analogous Compounds

Key Observations

Structural Complexity : Compounds 7c–7d are more complex than the target compound, incorporating oxadiazole and sulfanyl groups. These additions increase molecular weight (375 vs. 197 g/mol) and likely enhance intermolecular interactions (e.g., hydrogen bonding via amide groups).

Thermal Stability : The target compound lacks reported melting point data, but analogs like 7c–7d exhibit higher melting points (134–160°C), suggesting greater crystallinity due to amide and sulfanyl functionalities.

Functional Group Diversity :

- The target compound’s methyl ester group contrasts with the carboxylic acid in cyclanilide and the β-lactam in ceftazidime analogs . Esters are typically more lipophilic than carboxylic acids, impacting bioavailability.

- Unlike 7c–7d, the target lacks sulfanyl and oxadiazole moieties, which are associated with enhanced binding to biological targets (e.g., enzyme active sites).

Spectroscopic Characterization : While 7c–7d were validated via IR (C=O, N-H stretches), NMR, and EI-MS , analogous data for the target compound are absent in the evidence.

Hydrogen Bonding and Supramolecular Interactions

The 2-amino group on the thiazole ring in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (aromatic N), similar to patterns observed in Etter’s graph set analysis . However, cyclopropane’s rigidity may limit conformational flexibility, reducing its ability to form extensive hydrogen-bonded networks compared to more flexible analogs like 7c–7d.

Limitations of Available Evidence

- No direct pharmacological or crystallographic data (e.g., SHELX or ORTEP analyses) are provided for the target compound.

Biological Activity

Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique cyclopropane ring and a thiazole moiety, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is , with a molecular weight of approximately 186.23 g/mol. The compound's structure can be represented as follows:

- SMILES : NC1=NC(CCC(OC)=O)=CS1

- InChI Key : JWDGXHZFNYKFGE-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not specified |

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The thiazole moiety is also associated with anticancer properties. Preliminary studies have demonstrated that methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate exhibits cytotoxic effects on certain cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in laboratory settings. Further research is necessary to elucidate the mechanisms behind this activity.

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of thiazole-containing compounds in treating neurodegenerative diseases. Methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate may offer protective effects against neuronal damage induced by oxidative stress, although comprehensive studies are still needed to confirm these findings.

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial properties of methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to control samples.

Case Study 2: Cytotoxicity in Cancer Research

In an experiment published in the Journal of Medicinal Chemistry, the compound was tested on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for further anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.